

Application Notes and Protocols: Triethanolamine Borate as a Lubricant Additive

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethanolamine borate*

Cat. No.: B098079

[Get Quote](#)

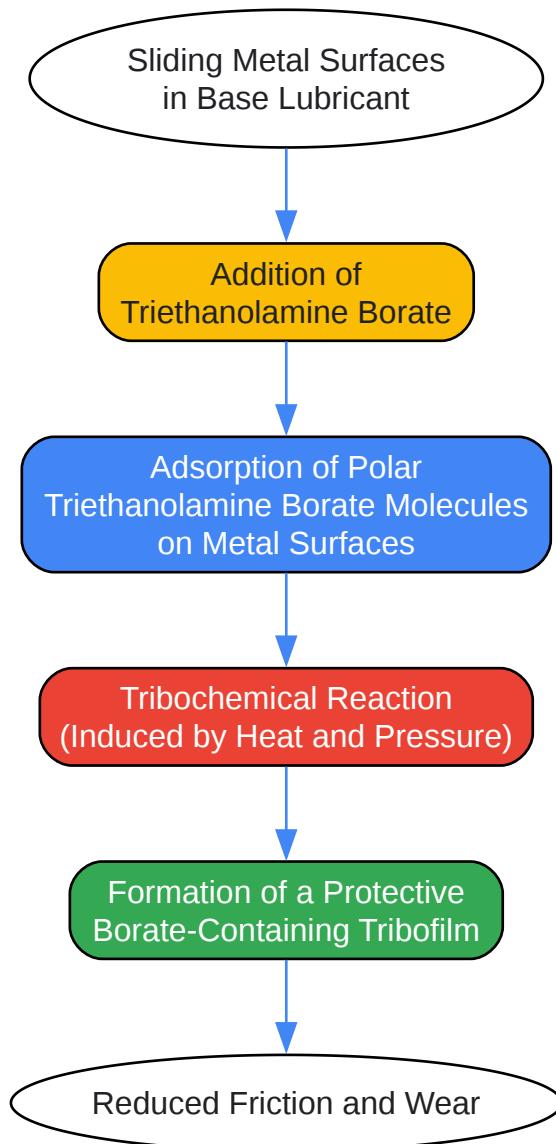
For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine borate is a versatile compound synthesized from the reaction of triethanolamine and boric acid.^[1] It has garnered significant attention as a lubricant additive due to its excellent anti-wear, friction-reducing, and corrosion-inhibiting properties.^[1] Its application is particularly noted in water-based cutting fluids and other industrial lubricants where environmental considerations are important. **Triethanolamine borate** is recognized for being an environmentally friendly or "green" additive. This application note provides a comprehensive overview of **triethanolamine borate**, including its synthesis, mechanism of action, performance data, and detailed experimental protocols for its evaluation as a lubricant additive.

Synthesis of Triethanolamine Borate

Triethanolamine borate is typically synthesized through an esterification reaction between triethanolamine and boric acid. The reaction involves heating the two reactants, often in the presence of a solvent to facilitate the removal of water, a byproduct of the reaction.



[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **triethanolamine borate**.

Proposed Mechanism of Action

The lubricating properties of **triethanolamine borate** are attributed to its ability to form a protective film on metal surfaces. This film reduces friction and prevents wear under boundary lubrication conditions. The mechanism involves the adsorption of the polar **triethanolamine borate** molecules onto the metal surface, followed by the formation of a durable borate-containing tribofilm under the heat and pressure generated at the contact points.

[Click to download full resolution via product page](#)

Proposed mechanism of action for **triethanolamine borate** as a lubricant additive.

Performance Data

Triethanolamine borate has demonstrated significant improvements in the tribological properties of base lubricants. The following tables summarize representative quantitative data from studies evaluating its performance.

Table 1: Frictional Performance of **Triethanolamine Borate**

Lubricant Composition	Average Coefficient of Friction (COF)
Base Oil	0.15
Base Oil + 1% Triethanolamine Borate	0.08
Base Oil + 1% Glycerol	0.12
Base Oil + 1% Polyethylene Glycol 400	0.14

Note: The data presented are representative values to illustrate the potential performance benefits and may not reflect the results of a single specific study.

Table 2: Anti-Wear Performance of **Triethanolamine Borate**

Lubricant Composition	Wear Scar Diameter (mm)
Base Oil	0.65
Base Oil + 1% Triethanolamine Borate	0.45
Base Oil + 1% Glycerol	0.58
Base Oil + 1% Polyethylene Glycol 400	0.62

Note: The data presented are representative values to illustrate the potential performance benefits and may not reflect the results of a single specific study.

Experimental Protocols

The following are detailed protocols for evaluating the performance of **triethanolamine borate** as a lubricant additive.

Synthesis of Triethanolamine Borate

Materials:

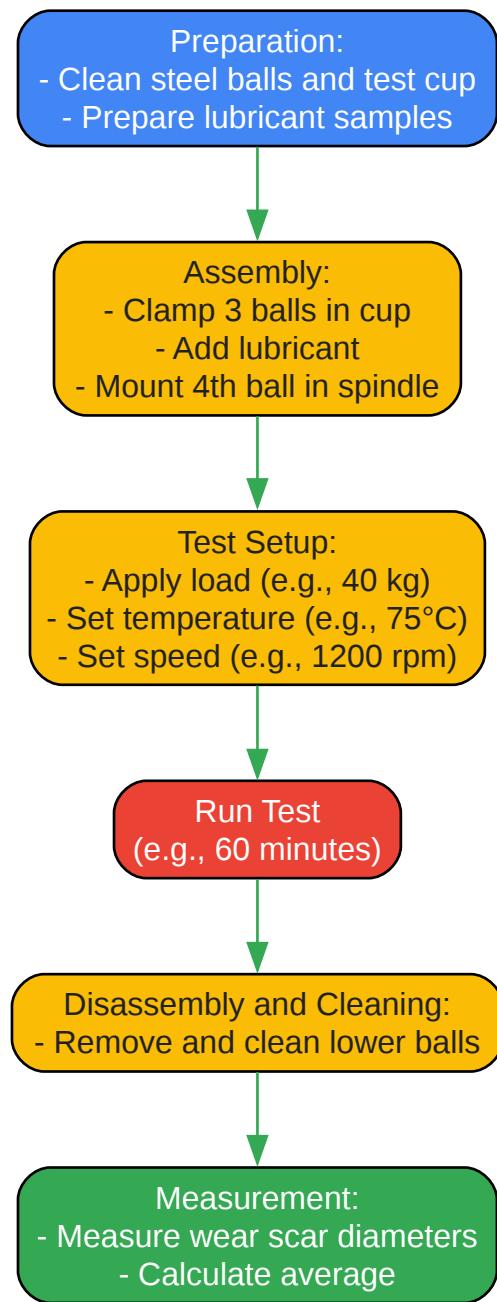
- Triethanolamine
- Boric Acid
- Toluene (or another suitable solvent for azeotropic distillation)
- Acetonitrile (for recrystallization)

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine equimolar amounts of triethanolamine and boric acid in toluene.
- Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
- Cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent, such as acetonitrile.
- Dry the purified **triethanolamine borate** crystals under vacuum.

Tribological Testing: Four-Ball Wear Test (Modified from ASTM D4172)

This test evaluates the anti-wear properties of a lubricant.


Apparatus:

- Four-Ball Wear Tester

- Steel balls (AISI 52100 steel, 12.7 mm diameter)
- Microscope for measuring wear scar diameter

Procedure:

- Thoroughly clean the steel balls and the test cup with a suitable solvent and dry them completely.
- Clamp three steel balls securely in the test cup.
- Pour the lubricant sample (base oil with and without **triethanolamine borate**) into the test cup, ensuring the balls are fully submerged.
- Place the fourth steel ball in the chuck of the motor-driven spindle.
- Assemble the test cup onto the tester platform and apply a specified load (e.g., 40 kg).
- Set the test temperature (e.g., 75 °C) and rotational speed (e.g., 1200 rpm).
- Run the test for a specified duration (e.g., 60 minutes).
- After the test, disassemble the apparatus, clean the three lower balls, and measure the diameter of the wear scars on each ball using the microscope.
- Calculate the average wear scar diameter.

[Click to download full resolution via product page](#)

Workflow for the Four-Ball Wear Test.

Frictional Performance: Pin-on-Disk Test

This test measures the coefficient of friction of a lubricant.

Apparatus:

- Pin-on-disk tribometer
- Stationary pin (e.g., steel ball)
- Rotating disk (e.g., steel disk)
- Data acquisition system to record frictional force and normal load

Procedure:

- Clean the pin and disk with a suitable solvent and dry them.
- Mount the disk on the rotating stage and the pin in the stationary holder.
- Apply a thin, uniform layer of the lubricant sample to the disk surface.
- Bring the pin into contact with the disk and apply a specified normal load.
- Set the rotational speed of the disk.
- Start the test and record the frictional force and normal load over a set duration or sliding distance.
- Calculate the coefficient of friction (frictional force / normal load).

Conclusion

Triethanolamine borate is an effective lubricant additive that can significantly enhance the anti-wear and friction-reducing properties of base oils. Its environmentally friendly nature makes it a desirable alternative to traditional lubricant additives. The protocols outlined in this document provide a framework for the synthesis and evaluation of **triethanolamine borate** for lubrication applications. Researchers are encouraged to adapt these methodologies to their specific research needs and to further investigate the performance of this promising additive in various lubricant formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Study on the Super Lubricated and Tribological Properties of Triethanolamine Borate as a New Lubricant Additive | Airiti Library 華藝線上圖書館 [airitilibrary.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Triethanolamine Borate as a Lubricant Additive]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b098079#use-of-triethanolamine-borate-as-a-lubricant-additive>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com